Unmatched Low‑Picomolar Potency Against DENV‑2: Denv‑IN‑2 vs. JNJ‑1802, NITD‑688, and JNJ‑A07
Denv‑IN‑2 exhibits a DENV‑2 EC50 of 0.016 nM, which is approximately 500‑fold more potent than the average EC50 of the pan‑serotype NS4B inhibitor JNJ‑1802 (range 0.057–11 nM) [1] , ~1,000‑fold more potent than NITD‑688 (EC50 8–38 nM) , and >2,000‑fold more potent than the NS3‑NS4B inhibitor JNJ‑A07 (EC50 31 nM) [2].
| Evidence Dimension | Antiviral potency (EC50) against DENV‑2 |
|---|---|
| Target Compound Data | 0.016 nM |
| Comparator Or Baseline | JNJ-1802: 0.057–11 nM; NITD-688: 8–38 nM; JNJ-A07: 31 nM |
| Quantified Difference | Denv‑IN‑2 is >500‑fold more potent than JNJ‑1802 (median) and >1,000‑fold more potent than NITD‑688 |
| Conditions | DENV‑2 replicon or viral infection assays in mammalian cells (Vero or BHK‑21) |
Why This Matters
This extreme potency reduces compound consumption in high‑throughput screens and enables detection of subtle antiviral effects at lower concentrations, directly lowering procurement volume requirements.
- [1] Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor. J. Med. Chem. 2024. View Source
- [2] (-)-JNJ-A07 – Product datasheet, MedChemExpress. View Source
